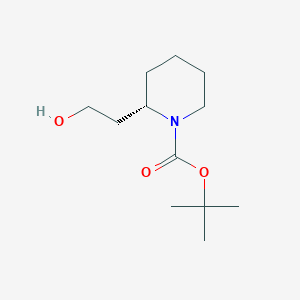

(S)-1-N-Boc-piperidine-2-ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (2S)-2-(2-hydroxyethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-5-4-6-10(13)7-9-14/h10,14H,4-9H2,1-3H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVQOFUGXMVESU-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC[C@H]1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363812 | |

| Record name | (S)-1-N-Boc-piperidine-2-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199942-74-0 | |

| Record name | (S)-1-N-Boc-piperidine-2-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 199942-74-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-1-N-Boc-piperidine-2-ethanol: Chemical Properties, Structure, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic applications of (S)-1-N-Boc-piperidine-2-ethanol. This chiral building block is a valuable intermediate in the synthesis of a wide range of biologically active molecules and pharmaceutical agents.

Core Chemical and Physical Properties

This compound, also known as (S)-tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate, is a stable, non-hygroscopic, and versatile chemical intermediate. Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₃NO₃ | [1] |

| Molecular Weight | 229.32 g/mol | [1] |

| CAS Number | 199942-74-0 | |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 100-110 °C at 0.3 mmHg | |

| Density | 1.032 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.472 | |

| Solubility | Soluble in water and common organic solvents. | [3] |

| Storage Temperature | Room temperature | [4] |

Chemical Structure and Identifiers

The structural integrity of this compound is crucial for its application in stereoselective synthesis. Below are the key structural identifiers for this compound.

| Identifier | Value | Reference |

| IUPAC Name | (S)-tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate | |

| SMILES String | CC(C)(C)OC(=O)N1CCCC[C@H]1CCO | |

| InChI Key | LTVQOFUGXMVESU-QMMMGPOBSA-N | |

| InChI String | InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-5-4-6-10(13)7-9-14/h10,14H,4-9H2,1-3H3/t10-/m0/s1 |

Experimental Protocols

General Synthesis of this compound

A common synthetic route to enantiomerically pure this compound involves the reduction of the corresponding carboxylic acid, (S)-1-Boc-piperidine-2-carboxylic acid.

Reaction Scheme:

Caption: Synthesis of this compound via reduction.

Detailed Methodology:

-

Reaction Setup: A solution of (S)-1-Boc-piperidine-2-carboxylic acid in anhydrous tetrahydrofuran (THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Reduction: The solution is cooled in an ice bath, and a solution of lithium aluminum hydride (LiAlH₄) in THF is added dropwise with stirring.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide. The resulting mixture is filtered, and the filtrate is extracted with an organic solvent such as ethyl acetate.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Applications in Drug Development and Synthesis

This compound is a critical chiral building block for the synthesis of various pharmaceutical agents. Its piperidine scaffold is a common motif in many biologically active compounds.

Key Applications:

-

Synthesis of Alkaloids: It serves as a precursor for the enantioselective synthesis of piperidine alkaloids such as (-)-coniine and epidihydropinidine.[5]

-

Development of Receptor Antagonists: This compound is utilized in the synthesis of potent antagonists for receptors like the vasopressin V1b receptor and the CXCR4 receptor, which are targets for various diseases, including HIV.

-

Enzyme Inhibitors: It is a key intermediate in the preparation of coumarin-based inhibitors of inducible nitric oxide synthase (iNOS) and selective thrombin inhibitors.

Below is a diagram illustrating the workflow of utilizing this compound in a drug discovery pipeline.

References

- 1. scbt.com [scbt.com]

- 2. (R)-1-N-BOC-PIPERIDINE-2-ETHANOL | 250249-85-5 [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Methodological Profile of (S)-1-N-Boc-piperidine-2-ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and analytical methodologies for (S)-1-N-Boc-piperidine-2-ethanol, a chiral building block of significant interest in medicinal chemistry and alkaloid synthesis. Due to the limited availability of a complete, published dataset for this specific molecule, this guide presents expected spectroscopic values derived from closely related analogs and established principles of spectroscopic interpretation. Detailed, adaptable experimental protocols for its synthesis and characterization are also provided.

Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on data from analogous compounds, including N-Boc-protected piperidines and other amino alcohols.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~ 4.05 | m | 1H | H-2 | Broad multiplet due to coupling with adjacent protons and rotamers. |

| ~ 3.95 | m | 1H | -CH₂-OH (a) | Diastereotopic proton of the ethanol side chain. |

| ~ 3.70 | m | 1H | -CH₂-OH (b) | Diastereotopic proton of the ethanol side chain. |

| ~ 3.85 | m | 1H | H-6 (eq) | Equatorial proton on C-6 of the piperidine ring. |

| ~ 2.85 | t | 1H | H-6 (ax) | Axial proton on C-6 of the piperidine ring. |

| ~ 1.80 - 1.40 | m | 8H | H-3, H-4, H-5, -CH₂- | Complex multiplet for the remaining piperidine ring protons and the methylene group of the ethanol side chain. |

| 1.46 | s | 9H | -C(CH₃)₃ | Characteristic singlet for the tert-butyl group of the Boc protector. |

| ~ 2.50 | br s | 1H | -OH | Broad singlet for the hydroxyl proton; position is concentration-dependent and may exchange with D₂O. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~ 155.5 | C=O (carbamate) | Carbonyl carbon of the Boc group. |

| ~ 79.5 | -C(CH₃)₃ | Quaternary carbon of the Boc group. |

| ~ 61.0 | -CH₂-OH | Carbon of the hydroxymethyl group. |

| ~ 56.0 | C-2 | Chiral carbon of the piperidine ring. |

| ~ 45.0 | C-6 | Methylene carbon adjacent to the nitrogen. |

| ~ 35.0 | -CH₂- | Methylene group of the ethanol side chain. |

| ~ 28.4 | -C(CH₃)₃ | Methyl carbons of the Boc group. |

| ~ 26.0 | C-4 | Methylene carbon of the piperidine ring. |

| ~ 25.0 | C-5 | Methylene carbon of the piperidine ring. |

| ~ 19.0 | C-3 | Methylene carbon of the piperidine ring. |

Table 3: Predicted IR Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~ 3400 | Broad | O-H stretch (alcohol) |

| ~ 2975, 2870 | Strong | C-H stretch (alkane) |

| ~ 1690 | Strong | C=O stretch (carbamate) |

| ~ 1420 | Medium | C-N stretch |

| ~ 1160 | Strong | C-O stretch (carbamate) |

| ~ 1050 | Medium | C-O stretch (alcohol) |

Table 4: Predicted Mass Spectrometry Data

Ionization Mode: Electrospray (ESI+)

| m/z | Assignment | Notes |

| 230.17 | [M+H]⁺ | Protonated molecular ion. |

| 252.15 | [M+Na]⁺ | Sodium adduct. |

| 174.12 | [M - C₄H₈ + H]⁺ | Loss of isobutylene from the Boc group. |

| 130.10 | [M - Boc + H]⁺ | Loss of the Boc group. |

| 100.08 | [Piperidine-2-ethanol + H]⁺ fragment | Fragmentation of the side chain. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol: Boc Protection of (S)-Piperidine-2-ethanol

This protocol outlines a general procedure for the N-protection of the parent amino alcohol.

-

Dissolution: Dissolve (S)-piperidine-2-ethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.

-

Base Addition: Add a base, typically triethylamine (1.1 - 1.5 eq) or diisopropylethylamine (DIPEA), to the solution to act as a proton scavenger.

-

Boc-Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

NMR Spectroscopy Protocol[1]

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.[1]

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using standard acquisition parameters (e.g., 400 MHz, 16-32 scans, pulse angle of 30-45°, and a relaxation delay of 1-2 seconds).[1]

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence (e.g., 100 MHz, 512-2048 scans, and a relaxation delay of 2 seconds).[1]

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[1]

IR Spectroscopy Protocol

-

Sample Preparation:

-

Neat: If the sample is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

ATR: For Attenuated Total Reflectance (ATR-FTIR), a small amount of the sample is placed directly on the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or clean ATR crystal.

-

Place the sample in the instrument and record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol[2]

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[]

-

Instrument Setup:

-

Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is generally suitable for polar molecules like the target compound.

-

Calibrate the mass spectrometer using a standard calibration solution.

-

-

Data Acquisition: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system. Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 amu).

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak ([M+H]⁺, [M+Na]⁺) and characteristic fragment ions.

Experimental and Analytical Workflow

The following diagram illustrates a logical workflow for the synthesis and comprehensive characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

References

(S)-1-N-Boc-piperidine-2-ethanol: A Chiral Scaffold for Advanced Drug Discovery

A comprehensive technical guide on the synthesis, applications, and biological significance of (S)-1-N-Boc-piperidine-2-ethanol, a key chiral building block in modern medicinal chemistry.

Core Compound Data

This compound is a valuable chiral intermediate widely employed in the synthesis of complex biologically active molecules. Its stereochemistry and functional groups make it an ideal starting material for the development of novel therapeutics.

| Parameter | Value | Reference |

| CAS Number | 118811-03-3 | Not explicitly for (S)-isomer, but for N-Boc-2-piperidineethanol |

| Molecular Formula | C₁₂H₂₃NO₃ | |

| Molecular Weight | 229.32 g/mol | |

| Appearance | Not specified, likely a solid or oil | |

| Chirality | (S)-enantiomer |

Introduction to this compound in Drug Discovery

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. The introduction of a chiral center and a modifiable ethanol side chain, as seen in this compound, provides medicinal chemists with a powerful tool for creating stereospecific interactions with biological targets. The tert-butyloxycarbonyl (Boc) protecting group ensures stability and allows for selective deprotection and further functionalization of the piperidine nitrogen. This guide will delve into the synthesis of this key intermediate and its application in the development of potent and selective antagonists for critical biological targets.

Synthetic Methodologies

The enantioselective synthesis of this compound is crucial for its application in drug development. A common and efficient method involves the enzymatic kinetic resolution of racemic 2-piperidineethanol, followed by the protection of the nitrogen atom.

Experimental Protocol: Enzymatic Resolution and Boc Protection

This protocol is based on established enzymatic resolution methods for similar compounds.

Step 1: Enzymatic Kinetic Resolution of (±)-2-Piperidineethanol

-

Materials: Racemic 2-piperidineethanol, lipase (e.g., from Candida antarctica), acyl donor (e.g., vinyl acetate), organic solvent (e.g., tert-butyl methyl ether).

-

Procedure:

-

Dissolve racemic 2-piperidineethanol in the organic solvent.

-

Add the lipase and the acyl donor to the solution.

-

Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral chromatography (HPLC or GC).

-

The enzyme will selectively acylate one enantiomer (typically the (R)-enantiomer), leaving the desired (S)-2-piperidineethanol unreacted.

-

Once the desired conversion (ideally around 50%) and enantiomeric excess are achieved, stop the reaction by filtering off the enzyme.

-

Separate the unreacted (S)-2-piperidineethanol from the acylated (R)-enantiomer by column chromatography.

-

Step 2: N-Boc Protection of (S)-2-Piperidineethanol

-

Materials: (S)-2-piperidineethanol, di-tert-butyl dicarbonate (Boc₂O), a suitable base (e.g., triethylamine or sodium bicarbonate), and a solvent (e.g., dichloromethane or tetrahydrofuran).

-

Procedure:

-

Dissolve (S)-2-piperidineethanol in the chosen solvent.

-

Add the base to the solution.

-

Slowly add a solution of Boc₂O in the same solvent to the reaction mixture at room temperature or 0 °C.

-

Stir the reaction for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous work-up to remove the base and any water-soluble byproducts.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield this compound.

-

Purify the product further by column chromatography if necessary.

-

Applications in the Synthesis of Bioactive Molecules

This compound serves as a crucial chiral building block in the synthesis of a variety of potent and selective therapeutic agents.

Vasopressin V1b Receptor Antagonists

The vasopressin V1b receptor is implicated in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and is a target for the treatment of depression and anxiety. Antagonists of this receptor can modulate stress responses.

-

Synthetic Strategy: The ethanol side chain of this compound can be oxidized to an aldehyde, which then serves as a key intermediate for coupling with other molecular fragments to construct the final antagonist. The piperidine ring often forms a core part of the pharmacophore, interacting with the receptor binding pocket.

CXCR4 Antagonists

The CXCR4 receptor is a chemokine receptor that plays a role in HIV entry into cells, cancer metastasis, and inflammation. Antagonists of CXCR4 have therapeutic potential in these areas.

-

Synthetic Strategy: The piperidine scaffold of this compound is incorporated into the antagonist structure to provide a rigid framework for orienting other functional groups that interact with the CXCR4 receptor. The synthesis often involves modification of the ethanol side chain to introduce other functionalities or to link to other parts of the molecule.

Selective Thrombin Inhibitors

Thrombin is a key enzyme in the blood coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thrombosis.

-

Synthetic Strategy: The chiral piperidine unit from this compound can be utilized to create specific interactions with the active site of thrombin, contributing to the potency and selectivity of the inhibitor. The synthesis involves coupling the piperidine building block with other fragments that bind to different pockets of the enzyme.

Signaling Pathways

Understanding the signaling pathways targeted by the derivatives of this compound is crucial for rational drug design.

Vasopressin V1b Receptor Signaling Pathway

A Technical Guide to (S)-1-N-Boc-piperidine-2-ethanol: Commercial Availability, Synthesis, and Applications

For researchers and professionals in drug development, (S)-1-N-Boc-piperidine-2-ethanol is a valuable chiral building block. Its structure is integral to the synthesis of a variety of bioactive molecules, particularly in the development of novel therapeutics. This technical guide provides an in-depth overview of its commercial availability, key chemical data, and detailed experimental protocols for its preparation.

Commercial Availability and Suppliers

While the racemic mixture of 1-N-Boc-piperidine-2-ethanol is readily available from numerous chemical suppliers, the enantiomerically pure (S)-form is less commonly stocked. Researchers often rely on in-house synthesis or enzymatic resolution of the racemate to obtain the desired (S)-enantiomer. The (R)-enantiomer is commercially available, and its distinct CAS number suggests a unique identifier for the (S)-enantiomer, though it is not consistently used across supplier catalogs.

Below is a summary of representative suppliers for the racemic and (R)-enantiomer forms of 1-N-Boc-piperidine-2-ethanol.

Table 1: Commercial Suppliers of 1-N-Boc-piperidine-2-ethanol (Racemic)

| Supplier | Product Name | CAS Number | Purity | Additional Information |

| Sigma-Aldrich | N-Boc-2-piperidineethanol | 118811-03-3 | 97% | Reactant for synthesis of various antagonists and inhibitors. |

| Santa Cruz Biotechnology | N-Boc-2-piperidineethanol | 118811-03-3 | - | Classified as a Dangerous Good for transport.[1] |

| CP Lab Safety | N-Boc-2-piperidineethanol | 118811-03-3 | min 97% | For professional manufacturing, research, and industrial use only.[2] |

Table 2: Commercial Supplier of (R)-1-N-Boc-piperidine-2-ethanol

| Supplier | Product Name | CAS Number | Purity |

| ChemicalBook | (R)-1-N-BOC-PIPERIDINE-2-ETHANOL | 250249-85-5 | - |

Physicochemical Properties

The following table summarizes the key physical and chemical properties of racemic 1-N-Boc-piperidine-2-ethanol. Data for the individual enantiomers is not widely reported by commercial suppliers and would typically be determined analytically after synthesis or resolution.

Table 3: Physicochemical Data for Racemic 1-N-Boc-piperidine-2-ethanol

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₃NO₃ | [1][3] |

| Molecular Weight | 229.32 g/mol | [1][3] |

| Appearance | - | - |

| Boiling Point | 100-110 °C at 0.3 mmHg | |

| Density | 1.032 g/mL at 25 °C | |

| Refractive Index | n20/D 1.472 | |

| CAS Number | 118811-03-3 | [1][2][3] |

Experimental Protocols

The synthesis of enantiomerically pure this compound is most commonly achieved through the enzymatic kinetic resolution of the racemic mixture. Below is a detailed protocol adapted from established methodologies.[4][5]

Enzymatic Kinetic Resolution of (±)-1-N-Boc-piperidine-2-ethanol

This protocol utilizes lipase-catalyzed transesterification to selectively acylate one enantiomer, allowing for the separation of the two.

Materials:

-

(±)-1-N-Boc-piperidine-2-ethanol

-

Immobilized Lipase (e.g., Novozym 435 or Lipase PS from Pseudomonas cepacia)

-

Anhydrous organic solvent (e.g., hexane, MTBE)

-

Acyl donor (e.g., vinyl acetate, vinyl propionate)

-

Sodium carbonate (for hydrolysis)

-

Methanol

-

Silica gel for column chromatography

-

Standard laboratory glassware and stirring equipment

-

Analytical equipment for monitoring the reaction (chiral GC or HPLC)

Procedure:

-

Enzymatic Acylation:

-

In a flame-dried flask under an inert atmosphere, dissolve (±)-1-N-Boc-piperidine-2-ethanol in the chosen anhydrous organic solvent (e.g., 0.1-0.5 M concentration).

-

Add the immobilized lipase (typically 10-20% by weight of the substrate).

-

Add the acyl donor (approximately 1.5 equivalents).

-

Stir the mixture at a controlled temperature (e.g., 20-40 °C).

-

Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached. This indicates that one enantiomer has been predominantly acylated.

-

-

Work-up and Separation:

-

Once the desired conversion is achieved, filter off the immobilized lipase. The lipase can be washed with the solvent and potentially reused.

-

Remove the solvent from the filtrate under reduced pressure.

-

The resulting residue contains the acylated enantiomer (e.g., (R)-1-N-Boc-piperidine-2-ethyl acetate) and the unreacted this compound.

-

Separate the two components using silica gel column chromatography.

-

-

Hydrolysis of the Acylated Enantiomer (Optional):

-

To recover the other enantiomer, dissolve the purified ester in methanol and add a catalytic amount of sodium carbonate.

-

Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or GC).

-

Remove the solvent and purify the resulting alcohol by column chromatography.

-

Signaling Pathways and Experimental Workflows

This compound is a key starting material in the synthesis of various piperidine alkaloids. The following diagram illustrates a generalized workflow for the synthesis of these complex natural products.

References

- 1. scbt.com [scbt.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate | C12H23NO3 | CID 5103438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of (S)-1-N-Boc-piperidine-2-ethanol from Pyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for preparing (S)-1-N-Boc-piperidine-2-ethanol, a valuable chiral building block in pharmaceutical and medicinal chemistry, starting from pyridine. The document details the key transformations, including the synthesis of the precursor 2-(2-hydroxyethyl)pyridine, its subsequent hydrogenation to racemic 2-piperidine-ethanol, the critical chiral resolution step to isolate the desired (S)-enantiomer, and the final N-Boc protection. Furthermore, this guide explores a more advanced, direct asymmetric approach to obtaining the chiral piperidine derivative.

Synthetic Strategy Overview

The synthesis of this compound from pyridine can be approached via two main routes: a classical route involving chiral resolution of a racemic intermediate and a more modern approach utilizing asymmetric synthesis. This guide will detail both pathways to provide a comprehensive understanding of the available methodologies.

Classical Approach: Synthesis and Chiral Resolution

The traditional and widely practiced route involves a four-step sequence starting from a pyridine derivative:

-

Synthesis of 2-(2-hydroxyethyl)pyridine: This step typically involves the condensation of 2-methylpyridine (α-picoline) with formaldehyde.

-

Hydrogenation to Racemic 2-piperidine-ethanol: The aromatic pyridine ring is reduced to a piperidine ring via catalytic hydrogenation, yielding a racemic mixture of (R)- and (S)-2-piperidine-ethanol.

-

Chiral Resolution: The racemic mixture is separated into its constituent enantiomers. A common method is the formation of diastereomeric salts with a chiral resolving agent, such as (S)-(+)-camphorsulfonic acid, followed by fractional crystallization.

-

N-Boc Protection: The secondary amine of the desired (S)-2-piperidine-ethanol is protected with a tert-butyloxycarbonyl (Boc) group to yield the final product.

Asymmetric Synthesis Approach

A more efficient and atom-economical approach involves the direct asymmetric reduction of a suitably functionalized pyridine derivative. This strategy bypasses the need for chiral resolution, which can be a low-yielding step. One such method is the iridium-catalyzed enantioselective hydrogenation of 2-alkyl-pyridinium salts.

Data Presentation

The following tables summarize the quantitative data for the key transformations in the classical synthetic route.

Table 1: Synthesis of 2-(2-hydroxyethyl)pyridine from 2-Methylpyridine

| Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| Benzoic Acid | 110 | 30 | 31.37 (single-pass conversion) | 99.9 |

| Acetic Acid | 110 | 30 | 35.15 (single-pass conversion) | 99.9 |

| Oxalic Acid | 110 | 30 | 36.73 (single-pass conversion) | 99.0 |

Table 2: Hydrogenation of 2-(2-hydroxyethyl)pyridine to 2-piperidine-ethanol

| Catalyst | Solvent | Pressure (psi) | Temperature (°C) | Yield (%) |

| Palladium on Carbon | Water | - | - | High (implied) |

| Ruthenium Dioxide | Methanol | - | - | High (implied) |

| Rhodium on Carbon | Ethanol | - | - | High (implied) |

Note: Specific yield data for the hydrogenation step is often high but varies with the specific catalyst and conditions used. The provided references indicate successful conversion without specifying exact yields in a comparative table format.

Table 3: Chiral Resolution of Racemic 2-piperidine-ethanol

| Resolving Agent | Solvent | Key Parameter | Yield of (S)-enantiomer (%) | Enantiomeric Excess (ee) of (S)-enantiomer (%) |

| (S)-(+)-Camphorsulfonic Acid | 95% Ethanol | Recrystallization | < 17 (typically < 10) | > 95 (after multiple recrystallizations) |

| N-acetyl-L-Leucine | Methanol/THF | Precipitation | Not specified | 94.5 (initial precipitate), 97.7 (after recrystallization) |

Table 4: N-Boc Protection of (S)-2-piperidine-ethanol

| Reagent | Solvent | Reaction Time (h) | Yield (%) |

| Di-tert-butyl dicarbonate (Boc₂O) | Acetonitrile | 20 | 89 |

| Di-tert-butyl dicarbonate (Boc₂O) | Tetrahydrofuran (THF) | Overnight | 89 |

Experimental Protocols

Step 1: Synthesis of 2-(2-hydroxyethyl)pyridine

This protocol is based on the condensation of 2-methylpyridine with paraformaldehyde.

Materials:

-

2-methylpyridine

-

Paraformaldehyde

-

Catalyst (e.g., Benzoic Acid)

-

Solvent (e.g., DMF)

-

Water

Procedure:

-

In a three-necked flask, combine 2-methylpyridine, paraformaldehyde, benzoic acid, DMF, and water.

-

Stir the mixture at 90°C for 2-3 hours until all solids have dissolved.

-

Increase the temperature to 110°C and continue the reaction for 30 hours.

-

After the reaction is complete, distill off the unreacted 2-methylpyridine at atmospheric pressure up to 150°C.

-

Increase the temperature to 180°C and perform a vacuum distillation, collecting the fraction at 110-120°C to obtain 2-(2-hydroxyethyl)pyridine.

Step 2: Hydrogenation of 2-(2-hydroxyethyl)pyridine to Racemic 2-piperidine-ethanol

This protocol describes a general procedure for the catalytic hydrogenation of the pyridine ring.

Materials:

-

2-(2-hydroxyethyl)pyridine

-

Hydrogenation catalyst (e.g., 5% Palladium on Carbon)

-

Solvent (e.g., Water or Ethanol)

-

Hydrogen gas

Procedure:

-

In a high-pressure reactor, dissolve 2-(2-hydroxyethyl)pyridine in the chosen solvent.

-

Carefully add the hydrogenation catalyst to the solution.

-

Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., at least 500 psi).

-

Stir the reaction mixture at a controlled temperature until the uptake of hydrogen ceases.

-

Cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude racemic 2-piperidine-ethanol. The product can be further purified by distillation.

Step 3: Chiral Resolution of Racemic 2-piperidine-ethanol

This protocol details the resolution of the racemic mixture using (S)-(+)-camphorsulfonic acid.

Materials:

-

Racemic 2-piperidine-ethanol

-

(S)-(+)-Camphorsulfonic acid

-

95% Ethanol

Procedure:

-

Dissolve the racemic 2-piperidine-ethanol (1 equivalent) in 95% ethanol.

-

In a separate flask, dissolve (S)-(+)-camphorsulfonic acid (1 equivalent) in 95% ethanol.

-

Add the (S)-(+)-camphorsulfonic acid solution to the 2-piperidine-ethanol solution and warm the resulting mixture to reflux.

-

Allow the solution to cool slowly to room temperature to induce crystallization of the diastereomeric salt. Further cooling in an ice bath may be necessary.

-

Collect the precipitated salt by vacuum filtration and wash with a small amount of cold 95% ethanol.

-

The enantiomeric excess of the salt can be improved by recrystallization from 95% ethanol.

-

To recover the free (S)-2-piperidine-ethanol, treat the diastereomeric salt with a base (e.g., aqueous sodium hydroxide) and extract with an organic solvent (e.g., dichloromethane).

-

Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield (S)-2-piperidine-ethanol.

Step 4: N-Boc Protection of (S)-2-piperidine-ethanol

This protocol describes the protection of the piperidine nitrogen with a Boc group.

Materials:

-

(S)-2-piperidine-ethanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Solvent (e.g., Tetrahydrofuran - THF)

-

Saturated aqueous sodium bicarbonate solution

-

0.1 N aqueous HCl

Procedure:

-

Dissolve (S)-2-piperidine-ethanol in THF and cool the solution to 0°C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.05 equivalents) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Add saturated aqueous sodium bicarbonate solution to the reaction mixture.

-

Extract the mixture with an organic solvent (e.g., tert-butyl methyl ether).

-

Wash the combined organic extracts with 0.1 N aqueous HCl followed by saturated aqueous sodium bicarbonate solution.

-

Dry the organic phase over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to obtain this compound.

Mandatory Visualizations

Synthetic Workflow: Classical Approach

Caption: Classical synthetic route to this compound.

Chiral Resolution Workflow

Caption: Workflow for the chiral resolution of racemic 2-piperidine-ethanol.

Asymmetric Synthesis Approach

Caption: A direct asymmetric synthesis route to chiral piperidine derivatives.

Conclusion

The synthesis of this compound from pyridine is a well-established process that is crucial for the development of various pharmaceutical compounds. While the classical approach involving chiral resolution is robust and widely documented, it can be inefficient due to the inherent 50% theoretical maximum yield of the resolution step. For researchers and drug development professionals, exploring asymmetric synthesis routes offers a more elegant and atom-economical alternative. The detailed protocols and data presented in this guide provide a solid foundation for the practical implementation of these synthetic strategies in a laboratory setting. Careful optimization of reaction conditions, particularly for the hydrogenation and chiral resolution steps, is critical for achieving high yields and enantiopurity.

The Pivotal Role of (S)-1-N-Boc-piperidine-2-ethanol as a Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-1-N-Boc-piperidine-2-ethanol has emerged as a cornerstone chiral building block in the synthesis of a diverse array of complex molecules, particularly in the realm of pharmaceuticals. Its inherent chirality, coupled with the versatile reactivity of its protected amine and primary alcohol functionalities, provides a robust scaffold for the stereoselective construction of numerous bioactive compounds. This technical guide delves into the synthesis, applications, and key transformations of this valuable synthon, offering detailed experimental protocols and quantitative data to support its utility in drug development.

Physicochemical Properties

This compound is a white to off-white solid, valued for its stability and ease of handling in synthetic protocols. Below is a summary of its key physicochemical properties.

| Property | Value |

| Molecular Formula | C₁₂H₂₃NO₃ |

| Molecular Weight | 229.32 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 74-78 °C |

| Boiling Point | 100-110 °C at 0.3 mmHg |

| Density | 1.032 g/mL at 25 °C |

| Refractive Index | n20/D 1.472 |

| CAS Number | 199942-74-0 |

Core Synthetic Applications

The strategic importance of this compound lies in its role as a precursor to a variety of key intermediates, most notably the corresponding chiral aldehyde, (S)-1-N-Boc-2-formylpiperidine. This transformation is typically achieved through mild oxidation, enabling subsequent carbon-carbon bond formations and further functionalization. This chiral aldehyde serves as a linchpin in the enantioselective synthesis of several important classes of molecules.

Synthesis of Piperidine Alkaloids

The piperidine ring is a prevalent structural motif in a vast number of alkaloids with significant biological activities. This compound has been instrumental in the asymmetric synthesis of several of these natural products.

1. (+)-Coniine:

The synthesis of the toxic hemlock alkaloid, (+)-coniine, highlights a straightforward elaboration of the chiral building block. The synthetic sequence involves the oxidation of the primary alcohol to an aldehyde, followed by a Wittig reaction to extend the carbon chain, hydrogenation of the resulting double bond, and final deprotection of the Boc group.

2. (+)-Dumetorine:

The synthesis of (+)-dumetorine, an alkaloid found in Dioscorea dumetorum, showcases a more complex stereoselective transformation. A key step involves an asymmetric allylation of the chiral aldehyde derived from this compound to install a second stereocenter with high diastereoselectivity.

3. Boehmeriasin A Analogs:

This compound has also been employed in the synthesis of analogs of Boehmeriasin A, a phenanthroquinolizidine alkaloid with potent cytotoxic activity against various cancer cell lines. The chiral piperidine moiety forms a crucial part of the pentacyclic core of these complex molecules.

Synthesis of Orexin Receptor Antagonists

Orexin receptors are implicated in the regulation of sleep-wake cycles, and their antagonists are a promising class of drugs for the treatment of insomnia. The piperidine scaffold is a common feature in many orexin receptor antagonists. Synthetic routes often utilize chiral piperidine derivatives to achieve the desired stereochemistry for optimal receptor binding and pharmacological activity. The versatility of this compound allows for the introduction of various substituents on the piperidine ring, facilitating the exploration of structure-activity relationships (SAR) in the development of novel orexin receptor antagonists.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic transformations involving this compound and its derivatives in the synthesis of the aforementioned target molecules.

Table 1: Synthesis of (+)-Coniine

| Step | Reaction | Reagents and Conditions | Yield (%) | Enantiomeric/Diastereomeric Excess (%) |

| 1 | Oxidation | Dess-Martin periodinane, CH₂Cl₂, rt | 95 | >99 (ee) |

| 2 | Wittig Reaction | (Et)₃P=CHCH₃, THF, 0 °C to rt | 85 | >99 (ee) |

| 3 | Hydrogenation | H₂, Pd/C, MeOH, rt | 98 | >99 (ee) |

| 4 | Boc Deprotection | TFA, CH₂Cl₂, 0 °C to rt | 95 | >99 (ee) |

Table 2: Synthesis of (+)-Dumetorine

| Step | Reaction | Reagents and Conditions | Yield (%) | Diastereomeric Excess (%) |

| 1 | Oxidation | Dess-Martin periodinane, CH₂Cl₂, rt | 95 | >99 (de) |

| 2 | Asymmetric Allylation | (-)-Ipc₂B(allyl), BF₃·OEt₂, Et₂O, -78 °C | 80 | >95 (de) |

| 3 | Ring-Closing Metathesis | Grubbs' II catalyst, CH₂Cl₂, reflux | 85 | >95 (de) |

| 4 | Hydrogenation | H₂, Pd/C, EtOAc, rt | 97 | >95 (de) |

| 5 | Boc Deprotection | TFA, CH₂Cl₂, 0 °C to rt | 96 | >95 (de) |

Experimental Protocols

Oxidation of this compound to (S)-1-N-Boc-2-formylpiperidine

Materials:

-

This compound (1.0 eq)

-

Dess-Martin periodinane (1.5 eq)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon).

-

Add Dess-Martin periodinane portion-wise to the stirred solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

-

Stir the mixture vigorously until the layers become clear.

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude aldehyde.

-

Purify the crude product by flash column chromatography on silica gel.

Wittig Reaction for the Synthesis of the (+)-Coniine Precursor

Materials:

-

(S)-1-N-Boc-2-formylpiperidine (1.0 eq)

-

Ethyltriphenylphosphonium bromide (2.0 eq)

-

Potassium tert-butoxide (2.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Suspend ethyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere.

-

Cool the suspension to 0 °C and add potassium tert-butoxide portion-wise.

-

Stir the resulting ylide solution at room temperature for 1 hour.

-

Cool the solution back to 0 °C and add a solution of (S)-1-N-Boc-2-formylpiperidine in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Boc-Deprotection

Materials:

-

Boc-protected amine (1.0 eq)

-

Trifluoroacetic acid (TFA) (10 eq)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve the Boc-protected amine in CH₂Cl₂.

-

Cool the solution to 0 °C and add TFA dropwise.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a suitable solvent and neutralize with a saturated aqueous NaHCO₃ solution.

-

Extract the product with an organic solvent, dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the deprotected amine.

Mandatory Visualizations

The following diagrams illustrate key workflows and pathways related to the application of this compound.

Caption: General workflow for utilizing this compound.

Caption: Orexin signaling pathway and the inhibitory action of antagonists.

A Comprehensive Technical Guide to the Stereochemistry and Enantiomeric Purity of (S)-1-N-Boc-piperidine-2-ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stereochemistry and enantiomeric purity of (S)-1-N-Boc-piperidine-2-ethanol, a chiral building block of significant interest in pharmaceutical synthesis. This document outlines detailed experimental protocols for its synthesis and enantiomeric purity assessment, supported by quantitative data and visual workflows, to assist researchers in the effective utilization of this compound.

Physicochemical Properties

This compound, also known as (S)-tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate, is a chiral molecule whose stereochemical integrity is crucial for its application in the synthesis of enantiomerically pure pharmaceuticals. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₃NO₃ | [1] |

| Molecular Weight | 229.32 g/mol | [1] |

| Appearance | Not explicitly specified for the (S)-enantiomer, racemic is a light brown oil. | |

| Boiling Point | 100-110 °C at 0.3 mmHg (racemate) | |

| Density | 1.032 g/mL at 25 °C (racemate) | |

| Refractive Index | n20/D 1.472 (racemate) | |

| Specific Optical Rotation ([α]D) | Data for the pure (S)-enantiomer is not readily available in the searched literature. The specific rotation of the related compound, (S)-N-Boc-piperidine-2-carboxylic acid, is reported as -62° to -65° (c=1, acetic acid). | [2] |

Synthesis of Enantiomerically Pure this compound

The enantioselective synthesis of this compound is critical for its use in the development of chiral drugs. One effective strategy involves the catalytic dynamic resolution of N-Boc-2-lithiopiperidine. This method allows for the highly enantioselective synthesis of 2-substituted piperidines.[3][4][5] Another viable approach is the enzymatic kinetic resolution of racemic 2-piperidineethanol, followed by N-Boc protection.[6] A detailed synthetic protocol starting from commercially available L-pipecolinic acid is outlined below.

Experimental Protocol: Synthesis from L-Pipecolinic Acid

This multi-step synthesis leverages the chirality of L-pipecolinic acid to establish the desired stereocenter.

Step 1: Esterification of L-Pipecolinic Acid

-

Suspend L-pipecolinic acid (1.0 eq) in methanol (5-10 volumes).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Remove the solvent under reduced pressure to yield the methyl ester hydrochloride salt.

Step 2: N-Boc Protection of the Methyl Ester

-

Dissolve the methyl ester hydrochloride salt (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of dioxane and water.

-

Add a base, for instance, triethylamine or sodium bicarbonate (2.5 eq), to neutralize the hydrochloride salt.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

-

Stir the mixture at room temperature for 4-6 hours.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Reduction of the Ester to the Alcohol

-

Dissolve the N-Boc protected methyl ester (1.0 eq) in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄, 1.5 eq) or lithium borohydride (LiBH₄, 2.0 eq), portion-wise.

-

Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

Synthetic pathway from L-pipecolinic acid.

Determination of Enantiomeric Purity

Ensuring the enantiomeric purity of this compound is paramount. The most common and reliable methods for this analysis are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy using a chiral solvating agent.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are particularly effective for the enantioseparation of N-protected amino alcohols.[7][8][9][10][11][12][13][14]

-

Column Selection: A polysaccharide-based chiral column is recommended. Columns such as Chiralpak® AD-H, Chiralpak® IA, or Chiralcel® OD-H have shown broad applicability for similar compounds.[8][13][14]

-

Mobile Phase Preparation: A typical mobile phase for normal-phase chromatography consists of a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A common starting point is a 90:10 (v/v) mixture of n-hexane:isopropanol. For basic compounds like piperidine derivatives, the addition of a small amount of an amine modifier, such as diethylamine (DEA) (e.g., 0.1%), can improve peak shape and resolution.

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in the mobile phase.

-

Chromatographic Conditions:

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 25 - 40 °C.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) where the Boc-carbamate group absorbs.

-

-

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area(S) – Area(R)| / (Area(S) + Area(R))] x 100

Workflow for enantiomeric purity analysis by Chiral HPLC.

Table 2: Exemplary Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Expected Elution Order | Typically, the (R)-enantiomer elutes before the (S)-enantiomer on this type of stationary phase, but this should be confirmed with a racemic standard. |

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy in the presence of a chiral solvating agent (CSA) offers a rapid method for determining enantiomeric excess without the need for chromatographic separation.[15][16] The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, leading to distinct chemical shifts for corresponding protons in the NMR spectrum. A commonly used CSA for amino alcohols is (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol.[17]

-

Sample Preparation:

-

Accurately weigh the sample of this compound (approximately 5-10 mg) into an NMR tube.

-

Dissolve the sample in a deuterated solvent, typically deuterochloroform (CDCl₃).

-

Add the chiral solvating agent, (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, in a molar ratio of approximately 1:1 to 1:2 (analyte:CSA).

-

-

NMR Data Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum.

-

Observe the signals for protons close to the chiral center, such as the methine proton at C2 or the methylene protons of the ethanol side chain, for separation into two distinct signals corresponding to the two enantiomers.

-

-

Data Analysis:

-

Integrate the well-resolved signals corresponding to each enantiomer.

-

Calculate the enantiomeric excess (% ee) from the integration values: % ee = [|Integration(S) – Integration(R)| / (Integration(S) + Integration(R))] x 100

-

References

- 1. scbt.com [scbt.com]

- 2. (S)-N-BOC-Piperidine-2-carboxylic acid, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine, and Formal Synthesis of (−)-Lasubine II and (+)-Cermizine C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Highly enantioselective catalytic dynamic resolution of N-Boc-2-lithiopiperidine: synthesis of (R)-(+)-N-Boc-pipecolic acid, (S)-(-)-coniine, (S)-(+)-pelletierine, (+)-beta-conhydrine, and (S)-(-)-ropivacaine and formal synthesis of (-)-lasubine II and (+)-cermizine C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chemimpex.com [chemimpex.com]

Physical properties like melting point and boiling point of N-Boc-piperidine-2-methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of N-Boc-piperidine-2-methanol, a key building block in the synthesis of a wide range of pharmaceutical compounds. A thorough understanding of these properties is essential for its effective use in medicinal chemistry and drug development. This document outlines its melting and boiling points, supported by detailed experimental protocols for their determination.

Core Physical Properties

N-Boc-piperidine-2-methanol is a white to off-white crystalline solid at room temperature. Its physical characteristics are crucial for handling, storage, and reaction setup. The key physical properties are summarized in the table below.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₁NO₃ | [1][2] |

| Molecular Weight | 215.29 g/mol | [1][2] |

| Melting Point | 74-78 °C | [1] |

| 64-66 °C | [1] | |

| Boiling Point | 308.0 ± 15.0 °C (Predicted) | [1] |

| Density | 1.059 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 15.08 ± 0.10 (Predicted) | [1] |

Experimental Protocols

Accurate determination of physical properties such as melting and boiling points is fundamental in chemical research for compound identification and purity assessment. The following are detailed standard operating procedures for these measurements.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a standard technique for determining the melting point.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the N-Boc-piperidine-2-methanol sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the tube on a hard surface to pack the solid down. Repeat until a packed column of 2-3 mm in height is achieved.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is known, heat the block rapidly to about 10-15 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (completion of melting). The melting point is reported as this range.

-

-

Cooling and Repetition: Allow the apparatus to cool completely before performing a second measurement with a fresh sample and a new capillary tube to ensure accuracy.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. As N-Boc-piperidine-2-methanol is a solid at room temperature, its boiling point is determined at elevated temperatures. The provided boiling point is a predicted value, and experimental determination would require distillation under controlled conditions. A common method for determining the boiling point of a small sample of a liquid (or a melted solid) is the micro boiling point or Siwoloboff method.

Apparatus:

-

Thiele tube or a beaker with heating oil (e.g., mineral oil)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Clamps and stand

Procedure:

-

Sample Preparation: Place a small amount (a few drops) of the melted N-Boc-piperidine-2-methanol into the fusion tube.

-

Capillary Insertion: Place the capillary tube, with its sealed end up, into the fusion tube containing the sample.

-

Apparatus Setup: Attach the fusion tube to a thermometer using a rubber band or a wire. The bottom of the fusion tube should be level with the thermometer bulb.

-

Heating: Immerse the assembly in a Thiele tube or an oil bath, ensuring that the sample is below the oil level. Heat the apparatus slowly and gently.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This is due to the expansion of the air trapped inside. Continue to heat gently until a rapid and continuous stream of bubbles is observed.

-

Recording the Boiling Point: Stop heating and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the substance. Record this temperature.

-

Pressure Correction: The boiling point is dependent on the atmospheric pressure. If the determination is not carried out at standard pressure (760 mmHg), a correction may be necessary.

Synthesis Workflow

N-Boc-piperidine-2-methanol is a valuable intermediate in organic synthesis. The following diagrams illustrate common synthetic pathways for its preparation.

Caption: Synthesis of N-Boc-piperidine-2-methanol via Boc-protection.

Caption: Synthesis of N-Boc-piperidine-2-methanol via ester reduction.

Conclusion

The physical properties of N-Boc-piperidine-2-methanol, particularly its melting point, are critical parameters for its application in research and development. The protocols and synthetic workflows provided in this guide offer a comprehensive resource for scientists and professionals in the field of drug discovery, facilitating the effective and safe handling and utilization of this important chemical intermediate.

References

An In-depth Technical Guide to the Stability and Storage of (S)-1-N-Boc-piperidine-2-ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (S)-1-N-Boc-piperidine-2-ethanol. Due to the limited availability of specific stability data for this compound, this guide extrapolates information from studies on closely related N-Boc protected piperidine derivatives and the known chemical properties of the tert-butyloxycarbonyl (Boc) protecting group.

Chemical and Physical Properties

A summary of the key chemical and physical properties of N-Boc-piperidine-2-ethanol is presented in Table 1. Understanding these properties is fundamental to designing appropriate storage and handling protocols.

| Property | Value | Reference |

| Chemical Name | tert-butyl (S)-2-(2-hydroxyethyl)piperidine-1-carboxylate | N/A |

| Synonyms | This compound, (S)-N-Boc-2-(2-hydroxyethyl)piperidine | [1] |

| CAS Number | 118811-03-3 | [2] |

| Molecular Formula | C₁₂H₂₃NO₃ | [2] |

| Molecular Weight | 229.32 g/mol | [2] |

| Appearance | Not specified, likely a liquid or low-melting solid | N/A |

| Boiling Point | 100-110 °C at 0.3 mmHg | [2] |

| Density | 1.032 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.472 | [2] |

Recommended Storage Conditions

Based on information from chemical suppliers and safety data sheets for N-Boc-2-piperidineethanol and its parent compound, 2-piperidineethanol, the following storage conditions are recommended to ensure stability and prevent degradation.

| Parameter | Recommendation | Rationale |

| Temperature | Room temperature. Some suppliers of related derivatives recommend 0-8 °C for long-term storage. | To minimize the rate of potential degradation reactions.[3][4] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation. |

| Container | Tightly sealed, light-resistant container. | To prevent exposure to moisture and light.[5] |

| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. | To avoid chemical reactions that could degrade the compound.[5] |

Stability Profile and Potential Degradation Pathways

The N-Boc group is susceptible to cleavage under acidic conditions.[6] The primary degradation product would be the deprotected (S)-piperidine-2-ethanol. The rate of hydrolysis is dependent on the acid strength and temperature. Under neutral and basic conditions, the Boc group is generally stable.

The piperidine ring and the secondary alcohol are susceptible to oxidation. Oxidation of the piperidine ring can lead to the formation of N-oxides or ring-opened products.[7][8] The secondary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. Common laboratory oxidizing agents or atmospheric oxygen, especially in the presence of light or metal catalysts, can promote these reactions.

The N-Boc group can be thermally labile at elevated temperatures, leading to deprotection.[9][10] The degradation mechanism likely involves the formation of isobutylene and carbon dioxide, resulting in the free amine.[10] Significant degradation is generally observed at temperatures well above ambient conditions.

Exposure to light, particularly UV radiation, can potentially lead to the degradation of the molecule. While specific photostability data is unavailable, N-Boc protected compounds can undergo photolytic cleavage, and the piperidine ring itself can be susceptible to photo-oxidation.[11]

A logical diagram illustrating the potential degradation pathways is provided below.

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a forced degradation study coupled with a stability-indicating analytical method is recommended.

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and establish degradation pathways.[12][13]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

Heating block or oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Acidic Hydrolysis:

-

Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

-

Heat at 60 °C for 24 hours.

-

Withdraw samples at appropriate time points (e.g., 0, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

-

-

Basic Hydrolysis:

-

Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

-

Keep at room temperature for 24 hours.

-

Withdraw samples at appropriate time points.

-

Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

-

Keep at room temperature for 24 hours, protected from light.

-

Withdraw samples at appropriate time points.

-

-

Thermal Degradation:

-

Place a solid sample of the compound in an oven at 80 °C for 48 hours.

-

Dissolve a portion of the stressed sample in methanol for analysis.

-

-

Photolytic Degradation:

-

Expose a solution of the compound (in methanol) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

-

Analyze the samples after exposure.

-

-

Control Samples: Prepare control samples stored at recommended conditions for each stress test.

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[14][15]

Objective: To develop an HPLC method to separate and quantify this compound from its potential degradation products.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV or Diode Array Detector (DAD).

Chromatographic Conditions (A starting point for method development):

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | ~210 nm (as the Boc-carbamate has a weak chromophore) |

| Injection Volume | 10 µL |

Method Validation: The developed method should be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[16]

The following diagram illustrates a general workflow for a stability study.

Caption: General workflow for conducting a stability assessment study.

Role in Drug Development and Signaling Pathways

This compound is a valuable chiral building block in medicinal chemistry. The piperidine scaffold is a common motif in many approved drugs due to its favorable pharmacokinetic properties. The Boc-protecting group allows for controlled synthetic manipulations, and the ethanol side chain provides a versatile point for further functionalization.

While there is no direct evidence of this compound being an active modulator of specific signaling pathways, it serves as a key intermediate in the synthesis of compounds that target a wide range of biological systems. For instance, piperidine derivatives are integral to the development of kinase inhibitors, central nervous system agents, and antagonists for various receptors.[17] The stability and reactivity of this molecule are therefore critical for the successful synthesis of novel drug candidates.

Conclusion

This technical guide provides a framework for understanding the stability and storage of this compound. While specific experimental data for this compound is limited, by leveraging knowledge of related structures and functional groups, a robust approach to its handling, storage, and stability assessment can be formulated. The provided experimental protocols offer a starting point for researchers to generate specific stability data for this important synthetic intermediate, ensuring its quality and integrity in drug discovery and development endeavors.

References

- 1. scbt.com [scbt.com]

- 2. N-Boc-2-piperidineethanol 97 118811-03-3 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. calpaclab.com [calpaclab.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. biomedres.us [biomedres.us]

- 14. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Piperidine Scaffold: An In-depth Technical Guide to its Application in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in modern medicinal chemistry.[1] Its prevalence in numerous FDA-approved drugs and biologically active natural products underscores its significance as a privileged scaffold in drug design. This technical guide provides a comprehensive exploration of piperidine derivatives, delving into their synthesis, pharmacological activities across various therapeutic areas, and the intricate structure-activity relationships that govern their medicinal properties. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Synthesis of the Piperidine Core

The construction of the piperidine ring is a fundamental aspect of harnessing its potential in drug discovery. A variety of synthetic strategies have been developed to afford diverse substitution patterns and stereochemical outcomes.

General Synthetic Strategies

Key methods for synthesizing the piperidine scaffold include:

-

Hydrogenation of Pyridine Precursors: This is one of the most direct methods for obtaining the saturated piperidine ring from readily available pyridine starting materials. Various catalysts, including heterogeneous catalysts like palladium on carbon (Pd/C) and homogeneous catalysts, are employed to achieve high yields and stereoselectivity.[1]

-

Reductive Amination of Glutaraldehyde Derivatives: The reaction of glutaraldehyde or its synthetic equivalents with a primary amine followed by reduction provides a straightforward route to N-substituted piperidines.

-

Intramolecular Cyclization Reactions: A variety of intramolecular cyclization strategies, such as the aza-Diels-Alder reaction and ring-closing metathesis, offer powerful tools for the stereocontrolled synthesis of complex piperidine derivatives.[2]

Detailed Experimental Protocol: Synthesis of 4-Amino-1-benzylpiperidine

This protocol describes a common method for the synthesis of a 4-aminopiperidine derivative, a versatile intermediate in drug synthesis.

Materials:

-

1-Benzyl-4-piperidone

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Methanol

-

Raney Nickel

-

Ethanol

-

Hydrogen gas

Procedure:

-

Oxime Formation: To a solution of 1-benzyl-4-piperidone (1 equivalent) in methanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents). Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the oxime.

-

Reduction to Amine: Dissolve the oxime in ethanol in a hydrogenation vessel. Add a catalytic amount of Raney Nickel. Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 12-16 hours. After the reaction is complete, filter the catalyst through a pad of Celite. Concentrate the filtrate under reduced pressure to obtain 4-amino-1-benzylpiperidine. The product can be further purified by column chromatography.

Pharmacological Activities of Piperidine Derivatives

The versatility of the piperidine scaffold has led to its incorporation into drugs targeting a wide array of diseases. The following sections summarize the quantitative data for piperidine derivatives in several key therapeutic areas.

Anticancer Activity